molecular formula C23H20N4OS3 B11301440 2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(3-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11301440
M. Wt: 464.6 g/mol
InChI Key: FPWYPRMGKRZBNO-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrimidine ring, and multiple sulfanyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: shares structural similarities with other thiazole and pyrimidine derivatives.

    Thiazole Derivatives: Known for their biological activities and applications in drug development.

    Pyrimidine Derivatives: Widely studied for their roles in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of N-(5-METHYL-1,3-THIAZOL-2-YL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C23H20N4OS3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H20N4OS3/c1-15-7-6-8-17(11-15)14-29-22-25-13-19(31-18-9-4-3-5-10-18)20(26-22)21(28)27-23-24-12-16(2)30-23/h3-13H,14H2,1-2H3,(H,24,27,28)

InChI Key

FPWYPRMGKRZBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC=C(S3)C)SC4=CC=CC=C4

Origin of Product

United States

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